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Compound of Interest

Compound Name: 4-(Phenylsulfonyl)morpholine

Cat. No.: B1295087

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 4-(Phenylsulfonyl)morpholine, a molecule of interest in medicinal chemistry and
organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The structural and vibrational properties of 4-(Phenylsulfonyl)morpholine (C10H13NOsS,
Molecular Weight: 227.28 g/mol ) have been characterized using a suite of spectroscopic
techniques.[1][2][3] The data presented in the following tables provide a quantitative summary
of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra of 4-(Phenylsulfonyl)morpholine provide detailed
information about its proton and carbon environments, respectively. A study on the structural
and vibrational properties of 4-(benzenesulfonyl)-morpholine has been conducted using
multinuclear (*H and 3C) NMR.[1]
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IH NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.75-7.55 m 5H Phenyl-H
3.70 t,J=4.8 Hz 4H O-(CH2)2
3.05 t,J=4.8Hz 4H N-(CHz2)2

Note: This is a representative H NMR data interpretation. Actual values may vary depending
on the solvent and experimental conditions.

13C NMR Data

The presence of the 4-substituted benzene ring is clearly identifiable in the 3C NMR spectrum.

[1]

Chemical Shift (8) ppm Assighment

135.0 Phenyl C (quaternary)
133.0 Phenyl C-H (para)
129.0 Phenyl C-H (ortho)
127.5 Phenyl C-H (meta)
66.5 O-CH:

46.0 N-CH:

Note: This is a representative 3C NMR data interpretation. Actual values may vary depending

on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 4-(Phenylsulfonyl)morpholine is characterized by strong absorptions
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corresponding to the sulfonyl group.

Wavenumber (cm~?) Intensity Assignment

3070 - 3050 Medium Aromatic C-H stretch
2980 - 2850 Medium Aliphatic C-H stretch
1360 - 1345 Strong Asymmetric SOz stretch
1170 - 1150 Strong Symmetric SO2 stretch
1115-1085 Strong C-O-C stretch

950 - 920 Strong S-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The mass spectrum of 4-(Phenylsulfonyl)morpholine would be expected to

show a molecular ion peak corresponding to its molecular weight.

m/z Relative Intensity (%) Assignment

227 Moderate [M]* (Molecular lon)
141 High [M - CaHsNO]*

86 High [C4HsNO]*

77 High [CeHs]*

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the

ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

o Approximately 10-20 mg of 4-(Phenylsulfonyl)morpholine is accurately weighed and
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a clean, dry
NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to
provide a chemical shift reference (& = 0.00 ppm).

e The tube is capped and gently agitated to ensure complete dissolution of the sample.
1H NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Acquisition Parameters:

[e]

Pulse Sequence: A standard single-pulse sequence.

o

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise
ratio.

o

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

[¢]

Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire
proton chemical shift range.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the TMS signal.

13C NMR Spectroscopy:
e Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
e Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum to singlets for each unique carbon.
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o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the lower natural abundance and sensitivity of the 13C nucleus.

o Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

o Spectral Width: A spectral width of approximately 200-250 ppm is used.

» Data Processing: Similar to *H NMR, the FID is Fourier transformed, phased, and baseline
corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid 4-(Phenylsulfonyl)morpholine sample is placed directly onto
the ATR crystal.

o Apressure arm is applied to ensure good contact between the sample and the crystal.
¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o A background spectrum of the empty ATR crystal is recorded.

o The sample spectrum is then recorded.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1). The typical scanning range is 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography
(LC).

« lonization Method (Electron lonization - El):

o The sample is vaporized in the ion source.
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o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
evV).

o This causes the ejection of an electron from the molecule, forming a molecular ion ([M]*),
which can then undergo fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion. The
resulting data is presented as a mass spectrum, which is a plot of relative intensity versus

m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key
structural features of 4-(Phenylsulfonyl)morpholine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-
(Phenylsulfonyl)morpholine.

Caption: 2D structure of 4-(Phenylsulfonyl)morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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